molecular formula C18H21N5O4 B11159366 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide

Cat. No.: B11159366
M. Wt: 371.4 g/mol
InChI Key: NWZNLICAROGPPI-UHFFFAOYSA-N
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Description

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring system substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Purine Ring: The purine ring can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.

    Substitution Reactions:

    Amide Formation: The final step involves the formation of the amide bond between the purine derivative and the N-(2-methoxy-5-methylphenyl)propanamide moiety. This is typically achieved through a coupling reaction using reagents such as carbodiimides or other activating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and as a model compound for studying purine chemistry.

    Biology: It has been investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: The compound shows promise as a lead compound for the development of new pharmaceuticals, particularly in the treatment of diseases related to purine metabolism.

    Industry: It can be used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism by which 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide exerts its effects is complex and involves multiple molecular targets and pathways. The compound may interact with enzymes involved in purine metabolism, leading to inhibition or modulation of their activity. Additionally, it may bind to specific receptors, triggering downstream signaling pathways that result in various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-trimethylxanthine, a well-known stimulant with a similar purine structure.

    Theophylline: 1,3-dimethylxanthine, used in the treatment of respiratory diseases.

    Theobromine: 3,7-dimethylxanthine, found in cocoa and chocolate.

Uniqueness

Compared to these similar compounds, 3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide is unique due to its specific substitution pattern and the presence of the N-(2-methoxy-5-methylphenyl)propanamide moiety. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C18H21N5O4

Molecular Weight

371.4 g/mol

IUPAC Name

3-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(2-methoxy-5-methylphenyl)propanamide

InChI

InChI=1S/C18H21N5O4/c1-11-5-6-13(27-4)12(9-11)20-14(24)7-8-23-10-19-16-15(23)17(25)22(3)18(26)21(16)2/h5-6,9-10H,7-8H2,1-4H3,(H,20,24)

InChI Key

NWZNLICAROGPPI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CCN2C=NC3=C2C(=O)N(C(=O)N3C)C

Origin of Product

United States

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